5,8-Ethanoquinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

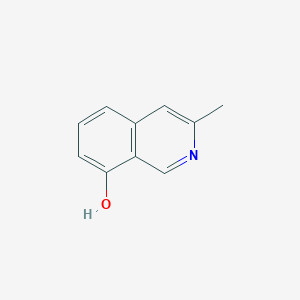

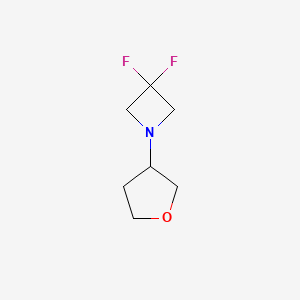

5,8-エタノキノキサリンは、キノキサリンファミリーに属する窒素含有複素環式化合物です。キノキサリンは、その多様な生物学的および工業的用途で知られています。5,8-エタノキノキサリンの構造は、ベンゼン環とピラジン環が融合し、キノキサリン環の5位と8位をエタノブリッジで連結したものです。このユニークな構造は、化合物に独特の化学的性質を与え、さまざまな研究分野で関心の対象となっています。

2. 製法

合成経路と反応条件: 5,8-エタノキノキサリンの合成は、通常、o-フェニレンジアミンとジカルボニル化合物を酸性または塩基性条件下で縮合させることによって行われます。一般的な方法の1つは、o-フェニレンジアミンとグリオキサールを酢酸の存在下で反応させることで、キノキサリン環が形成されます。 エタノブリッジは、適切な試薬と触媒を含む後続の環化反応によって導入することができます .

工業的生産方法: 5,8-エタノキノキサリンの工業的生産では、環境への影響を最小限に抑えるために、グリーンケミストリーの原則が頻繁に採用されています。マイクロ波照射合成や溶媒非使用反応などの方法が、効率を高め、廃棄物を削減するために使用されています。 塩化インジウムや塩化スズなどの触媒は、環化プロセスを促進することが報告されており、より持続可能な合成を実現しています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Ethanoquinoxaline typically involves the condensation of o-phenylenediamine with a dicarbonyl compound under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of acetic acid, which leads to the formation of the quinoxaline ring. The ethano bridge can be introduced through subsequent cyclization reactions involving appropriate reagents and catalysts .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste. Catalysts like indium chloride and stannic chloride have been reported to facilitate the cyclization process, making the synthesis more sustainable .

化学反応の分析

反応の種類: 5,8-エタノキノキサリンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化させることができ、キノキサリンジオキシドが生成されます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を用いた還元反応では、キノキサリン環をジヒドロ型に変換することができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 酢酸中の臭素を用いたハロゲン化。

生成される主要な生成物:

酸化: キノキサリンジオキシド。

還元: ジヒドロキノキサリン。

置換: ハロゲン化キノキサリン

科学的研究の応用

5,8-エタノキノキサリンは、科学研究において幅広い用途があります。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されています。

生物学: 生物学的巨大分子と相互作用する能力により、抗菌剤や抗がん剤としての可能性が調査されています。

医学: 結核やマラリアなどの病気の治療における治療の可能性を探求されています。

作用機序

5,8-エタノキノキサリンの作用機序は、さまざまな分子標的との相互作用を伴います。この化合物は、DNAやタンパク質に結合して、それらの正常な機能を阻害することができます。この結合は、酵素活性の阻害、DNA複製への干渉、がん細胞におけるアポトーシスの誘導につながる可能性があります。 関与する経路には、カスパーゼの活性化と活性酸素種の生成が含まれます .

類似の化合物:

キノキサリン: エタノブリッジのない、類似の構造を持つ母体化合物。

キノリン: 異なる環融合パターンを持つ、別の窒素含有複素環。

シンノリン: 窒素原子が異なる位置にあるキノキサリンの異性体。

5,8-エタノキノキサリンのユニークさ: 5,8-エタノキノキサリンにおけるエタノブリッジの存在は、ユニークな立体および電子特性を与え、アナログと比較してより剛直で、コンホメーション変化を起こしにくくなっています。 この剛直性は、生物学的標的への結合親和性を高め、さまざまな条件下での安定性を向上させる可能性があります .

類似化合物との比較

Quinoxaline: The parent compound with a similar structure but without the ethano bridge.

Quinoline: Another nitrogen-containing heterocycle with a different ring fusion pattern.

Cinnoline: An isomer of quinoxaline with nitrogen atoms at different positions.

Uniqueness of 5,8-Ethanoquinoxaline: The presence of the ethano bridge in this compound imparts unique steric and electronic properties, making it more rigid and less prone to conformational changes compared to its analogs. This rigidity can enhance its binding affinity to biological targets and improve its stability under various conditions .

特性

CAS番号 |

474649-33-7 |

|---|---|

分子式 |

C10H8N2 |

分子量 |

156.18 g/mol |

IUPAC名 |

3,6-diazatricyclo[6.2.2.02,7]dodeca-1,3,5,7,9-pentaene |

InChI |

InChI=1S/C10H8N2/c1-2-8-4-3-7(1)9-10(8)12-6-5-11-9/h1-2,5-6H,3-4H2 |

InChIキー |

OBTIXJADCIOKRJ-UHFFFAOYSA-N |

正規SMILES |

C1CC2=C3C(=C1C=C2)N=CC=N3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Hydroxy(dimethyl)silyl]butanoic acid](/img/structure/B11919611.png)

![2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B11919612.png)

![2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11919616.png)

![1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)

![5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11919626.png)